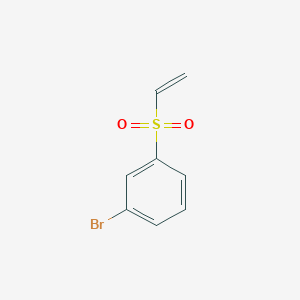

1-Bromo-3-(ethenesulfonyl)benzene

Description

1-Bromo-3-(ethenesulfonyl)benzene is an aromatic compound featuring a bromine substituent at the para position and an ethenesulfonyl (-SO₂-CH₂-CH₂) group at the meta position of the benzene ring. This compound belongs to the class of sulfonyl-substituted bromobenzenes, which are pivotal intermediates in organic synthesis, particularly in pharmaceutical and materials chemistry. The ethenesulfonyl group introduces both electron-withdrawing and steric effects, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions.

Properties

IUPAC Name |

1-bromo-3-ethenylsulfonylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2S/c1-2-12(10,11)8-5-3-4-7(9)6-8/h2-6H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLIANFUVVGMTDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)C1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321976-44-7 | |

| Record name | 1-bromo-3-(ethenesulfonyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(ethenesulfonyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(ethenesulfonyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically occurs under controlled temperature conditions to ensure the selective substitution of the bromine atom.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(ethenesulfonyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

Oxidation Reactions: The ethenesulfonyl group can be oxidized to form sulfonic acids or sulfonates.

Reduction Reactions: The compound can be reduced to form corresponding sulfides or thiols.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or ammonia in polar solvents.

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Products include 3-(ethenesulfonyl)phenol or 3-(ethenesulfonyl)aniline.

Oxidation: Products include 3-(ethenesulfonyl)benzenesulfonic acid.

Reduction: Products include 3-(ethenesulfonyl)benzenethiol.

Scientific Research Applications

1-Bromo-3-(ethenesulfonyl)benzene has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants

Mechanism of Action

The mechanism of action of 1-Bromo-3-(ethenesulfonyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom acts as an electrophile, facilitating the formation of a sigma complex with nucleophilic sites on target molecules. This interaction can lead to various downstream effects, depending on the specific molecular pathways involved .

Comparison with Similar Compounds

Sulfonyl-Substituted Bromobenzenes

Compounds with sulfonyl groups at the meta or para positions of bromobenzene exhibit distinct reactivity and applications due to variations in substituent electronics and steric bulk. Key examples include:

Key Observations :

- Electron-Withdrawing Effects : Trifluoromethylsulfonyl (-SO₂-CF₃) groups enhance electrophilicity at the bromine site, facilitating nucleophilic aromatic substitution compared to alkylsulfonyl groups (-SO₂-R) .

- Steric Hindrance : Bulkier substituents (e.g., isobutylsulfonyl) reduce reaction rates in cross-coupling reactions due to steric clashes .

- Biological Activity : Sulfonyl derivatives like 1-bromo-3-(trifluoromethylsulfonyl)benzene exhibit enhanced enzyme inhibitory activity, attributed to strong electron-withdrawing and hydrophobic interactions .

Alkoxy/Benzyloxy-Substituted Bromobenzenes

These compounds replace the sulfonyl group with ether-based substituents, altering solubility and reactivity:

Key Observations :

- Solubility : Alkoxy groups improve solubility in polar solvents (e.g., DCM, THF) compared to sulfonyl analogs .

- Reactivity : Benzyloxy groups stabilize intermediates in Ullmann coupling reactions, whereas methoxyethoxy groups enhance hydrogen-bonding capacity in biological systems .

Halogenated and Mixed-Substituent Analogs

Compounds with combined halogen and sulfonyl/ether groups demonstrate synergistic effects:

Key Observations :

Biological Activity

1-Bromo-3-(ethenesulfonyl)benzene, with the chemical formula CHBrOS, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Weight : 239.11 g/mol

- CAS Number : 321976-44-7

- SMILES Notation : C=CS(=O)(=O)C1=CC(=CC=C1)Br

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The ethenesulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This interaction may disrupt essential biological processes in microorganisms and cancer cells.

Biological Activity Overview

This compound has been studied for its potential antimicrobial , anticancer , and anti-inflammatory properties. Here are some key findings:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.

Anticancer Potential

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound's mechanism may involve the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression related to cell cycle and apoptosis.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.

Case Studies

Several studies have been conducted to explore the biological effects of this compound:

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating strong antibacterial properties.

-

Anticancer Activity in Cell Lines :

- In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability with an IC value of 15 µM.

- Mechanistic studies revealed activation of caspase pathways, leading to apoptosis.

-

Inflammation Model :

- In a mouse model of inflammation, administration of the compound resulted in a reduction in paw edema by 50% compared to control groups, suggesting anti-inflammatory effects.

Data Summary Table

| Activity Type | Test Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | [Study on Antimicrobials] |

| Anticancer | MCF-7 (Breast Cancer) | 15 µM | [Study on Anticancer] |

| Anti-inflammatory | Mouse Model | Reduction by 50% | [Study on Inflammation] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.